M3541 -

M3541

Catalog Number: EVT-1535088
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
M3541 is a potent, selective, orally active ATM inhibitor with potential chemo-/radio-sensitizing and antineoplastic activities. M-3541 targets and binds to ATM, thereby inhibiting the kinase activity of ATM and ATM-mediated signaling. This prevents DNA damage checkpoint activation, disrupts DNA damage repair, induces tumor cell apoptosis, and leads to cell death of ATM-overexpressing tumor cells. In addition, M 3541 sensitizes tumor cells to chemo- and radiotherapy. ATM, a serine/threonine protein kinase, is upregulated in a variety of cancer cell types; it is activated in response to DNA damage and plays a key role in DNA-strand repair.
Overview

M3541 is a potent and selective inhibitor of ataxia telangiectasia mutated kinase activity, classified as a member of a new class of reversible 1,3-dihydro-imidazo[4,5-c]quinolin-2-ones. This compound targets the DNA damage response pathway, specifically inhibiting the repair of double-strand breaks in DNA, which is crucial for cancer cell survival during treatments such as radiotherapy and chemotherapy. By suppressing the activity of ATM kinase, M3541 enhances the efficacy of DNA-damaging agents, making it a promising candidate for cancer therapy .

Source

The synthesis of M3541 was developed by the Medicinal Chemistry Department at Merck KGaA. The compound is detailed in patent application WO2012028233 and has been extensively studied in preclinical and clinical settings to evaluate its pharmacological properties and therapeutic potential .

Classification

M3541 is classified as an ATM kinase inhibitor. It is characterized by its ability to selectively inhibit ATM with an IC50 value below 1 nanomolar, while showing minimal activity against 99.3% of other human kinases evaluated . This specificity is crucial for reducing off-target effects typically associated with kinase inhibitors.

Synthesis Analysis

Methods

M3541 was synthesized through a series of chemical reactions that optimize its structure for enhanced potency and selectivity. The synthesis involved the formation of the imidazoquinoline core, followed by various modifications to achieve the desired pharmacological profile.

Technical Details

The synthetic route typically includes:

  • Formation of the imidazo[4,5-c]quinolin-2-one scaffold.
  • Introduction of specific functional groups to enhance binding affinity to the ATM active site.
  • Purification processes such as high-performance liquid chromatography to ensure compound purity before biological testing.

The synthetic methods have been optimized to produce M3541 in sufficient quantities for both preclinical studies and potential clinical trials .

Molecular Structure Analysis

Structure

M3541 has a complex molecular structure characterized by:

  • A central imidazoquinoline ring system.
  • Specific substituents that confer its selective inhibition properties.

Data

The molecular formula for M3541 is C16H14N4OC_{16}H_{14}N_{4}O, with a molecular weight of approximately 278.31 g/mol. The compound's structure allows it to effectively bind to the ATM kinase domain, facilitating its role as an inhibitor .

Chemical Reactions Analysis

Reactions

M3541 primarily functions through competitive inhibition of ATM kinase. Upon binding to the active site, it prevents ATP from interacting with ATM, thereby blocking phosphorylation events necessary for DNA repair processes.

Technical Details

The biochemical assays utilized to evaluate M3541's activity include:

  • Kinase activity assays using TR-FRET (time-resolved fluorescence resonance energy transfer).
  • Measurement of IC50 values across various concentrations to determine potency against ATM and other kinases.

These assays confirm M3541's high selectivity and potency as an ATM inhibitor .

Mechanism of Action

Process

M3541 exerts its effects by inhibiting ATM-mediated signaling pathways involved in DNA damage response. When DNA double-strand breaks occur, ATM is activated through autophosphorylation. M3541 inhibits this activation, leading to:

  • Suppression of downstream signaling pathways.
  • Enhanced sensitivity of cancer cells to radiation therapy and chemotherapeutic agents.

This mechanism allows for increased therapeutic efficacy when used in combination with DNA-damaging treatments .

Data

In preclinical studies, M3541 demonstrated significant enhancement of tumor cell sensitivity to ionizing radiation, resulting in improved tumor regression rates in xenograft models .

Physical and Chemical Properties Analysis

Physical Properties

M3541 is a solid compound at room temperature with a melting point that supports its stability under physiological conditions. Its solubility profile indicates good bioavailability potential when administered orally.

Chemical Properties

The chemical stability of M3541 under various pH conditions has been assessed, showing resilience against hydrolysis which is beneficial for maintaining its efficacy during storage and administration .

Applications

M3541 has significant potential in cancer therapy due to its ability to sensitize tumors to radiation and chemotherapy. Its applications include:

  • Combination therapy: Enhancing the effectiveness of existing cancer treatments by inhibiting DNA repair mechanisms.
  • Clinical trials: Currently being evaluated in Phase I trials for safety and efficacy in combination with radiotherapy for solid tumors .
  • Research tool: Useful in studying DNA damage response pathways and developing new therapeutic strategies targeting similar mechanisms.
Introduction to M3541: Pharmacological Profile and Research Significance

Biochemical Classification of M3541 as a Selective ATM Kinase Inhibitor

M3541 (CAS 1360628-91-6) is a potent, ATP-competitive inhibitor of ataxia telangiectasia mutated (ATM) kinase, exhibiting an exceptionally low half-maximal inhibitory concentration (IC₅₀) of 0.25 nM in cell-free assays [1] [7] [8]. Its molecular structure (C₂₃H₁₇FN₆O₂; MW 428.42 Da) features a 1H-imidazo[4,5-c]quinolin core modified with fluorinated and cyanophenyl moieties, enabling high-affinity binding to ATM's kinase domain [4] [8]. This compound demonstrates remarkable selectivity, showing >60-fold specificity against related phosphatidylinositol 3-kinase-like kinase (PIKK) family members, including DNA-PK, ATR, mTOR, and Class I PI3K isoforms [5] [8]. Biochemically, M3541 suppresses ATM autophosphorylation (pATM) and downstream phosphorylation of key substrates like CHK2, KAP1, and p53 in cancer cells, confirming target engagement at nanomolar concentrations [1] [8].

Table 1: Biochemical Properties of M3541

PropertyValueMeasurement Context
IC₅₀ for ATM0.25 nMCell-free kinase assay
Selectivity vs. DNA-PK>100-foldKinase panel (292 kinases)
Selectivity vs. ATR>100-foldKinase panel (292 kinases)
Molecular Weight428.42 DaC₂₃H₁₇FN₆O₂
Cellular IC₅₀ (pCHK2)<10 nMA549 lung cancer cells

Historical Development of ATM-Targeted Therapies in Oncology

ATM inhibition emerged as a therapeutic strategy following the recognition that ATM loss sensitizes tumors to DNA-damaging agents. Early-generation inhibitors like KU-55933 lacked pharmacokinetic stability and specificity, limiting clinical utility [5]. M3541 represented a next-generation inhibitor designed to overcome these limitations through optimized bioavailability and kinase selectivity [9]. Preclinical studies demonstrated its radio-sensitizing effects: M3541 (50 mg/kg) synergized with ionizing radiation, reducing tumor growth by 85% in xenograft models compared to radiation alone [1] [8]. However, clinical translation faced challenges. A phase I trial (NCT03225105) combining M3541 (50–300 mg) with palliative radiotherapy (30 Gy/10 fractions) in solid tumors closed early due to the absence of a dose-response relationship and suboptimal pharmacokinetics. Total plasma concentrations failed to increase proportionally with dose, and pharmacodynamic markers (pATM/tATM ratio) showed no dose-dependent changes [2] [9]. Consequently, further development of M3541 was discontinued, though the trial established a safety benchmark for ATM inhibitor-radiotherapy combinations [9].

Table 2: Key Milestones in ATM Inhibitor Development

PhaseCompoundKey FindingsOutcome/Limitation
PreclinicalKU-55933First ATM inhibitor; radiosensitizerPoor pharmacokinetics
PreclinicalM3541Sub-nM potency; tumor growth inhibition with RTRobust in vivo efficacy
Phase IM3541No DLTs up to 300 mg + RT; lack of PK correlationTerminated (no dose-response)
Active trialsAZD1390CNS-penetrant; glioma trialsOngoing clinical evaluation

Rationale for Targeting DNA Damage Response (DDR) Pathways in Malignancies

ATM kinase orchestrates the cellular response to DNA double-strand breaks (DSBs), making it a compelling target in oncology. Its inhibition creates a synthetically lethal interaction with tumors deficient in homologous recombination (HR) repair—particularly those harboring ATM mutations (found in 6% of TCGA pan-cancer samples) [3] [5] [6]. M3541 exploits this vulnerability by:

  • Radio-Sensitization: By blocking ATM-dependent DSB repair, M3541 prolongs radiation-induced DNA damage. Preclinical data show it suppresses DSB repair kinetics by >70%, enhancing clonogenic cancer cell death after irradiation [1] [8].
  • Chemo-Potentiation: M3541 synergizes with topoisomerase inhibitors (e.g., etoposide) and PARP inhibitors by crippling complementary DDR pathways. This forces reliance on error-prone repair mechanisms, escalating genomic instability [5] [8].
  • Immune Modulation: ATM loss triggers cytoplasmic leakage of mitochondrial DNA, activating the cGAS-STING pathway and inflaming the tumor microenvironment. This suggests potential synergy with immune checkpoint inhibitors [5] [6].

Despite M3541's discontinuation, its preclinical efficacy validates ATM as a target. Current strategies focus on identifying predictive biomarkers (e.g., ATM protein loss) and optimizing pharmacokinetic profiles in next-generation inhibitors [3] [6].

Table 3: Synthetic Lethal Combinations with ATM Inhibition

Combination AgentMechanistic RationalePreclinical Evidence with M3541
Ionizing RadiationInhibits repair of radiation-induced DSBsEnhanced tumor growth delay in xenografts
PARP InhibitorsConcurrent HR/NHEJ impairmentSynergistic cytotoxicity in BRCA-proficient cells
Topoisomerase InhibitorsSuppressed recovery from enzyme-induced DSBsReduced clonogenic survival in lung cancer lines

Properties

Product Name

M3541

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

M3541; M 3541; M-3541;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.